REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:15][CH3:16])[C:4]1[CH:9]=[CH:8][C:7]([C:10]2[S:11][CH:12]=[CH:13][N:14]=2)=[CH:6][CH:5]=1)[CH3:2].[N+:17]([O-])([OH:19])=[O:18]>S(=O)(=O)(O)O>[CH2:15]([N:3]([CH2:1][CH3:2])[C:4]1[CH:5]=[CH:6][C:7]([C:10]2[S:11][C:12]([N+:17]([O-:19])=[O:18])=[CH:13][N:14]=2)=[CH:8][CH:9]=1)[CH3:16]
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Name
|
|
Quantity
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1.39 g
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Type
|
reactant
|
Smiles
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C(C)N(C1=CC=C(C=C1)C=1SC=CN1)CC
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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0.45 mL
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Type
|
reactant
|
Smiles
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[N+](=O)(O)[O-]
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Name
|
ice water
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 0° C. for 3 h
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
extracted with CH2Cl2 (30 mL×3)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by a silica gel column chromatography (PE/CH2Cl2 (V/V)=1:1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C1=CC=C(C=C1)C=1SC(=CN1)[N+](=O)[O-])CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.73 g | |
YIELD: PERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |